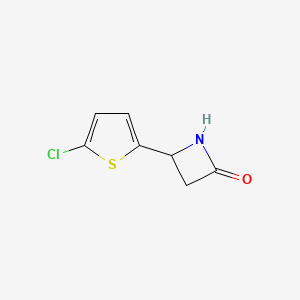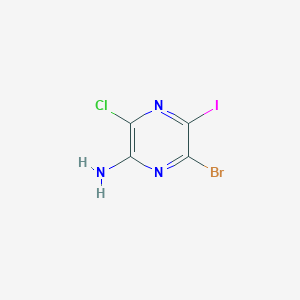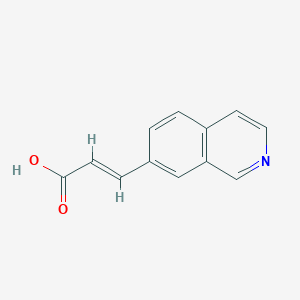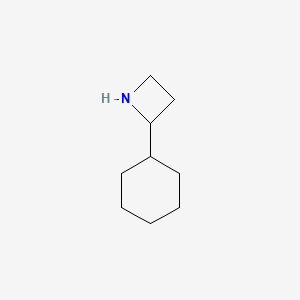
3-Iodo-4-propoxyoxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-propoxyoxolane is an organic compound with the molecular formula C₇H₁₃IO₂. It is a derivative of oxolane, where the oxolane ring is substituted with an iodine atom at the third position and a propoxy group at the fourth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-propoxyoxolane can be achieved through several methods. One common approach involves the iodination of 4-propoxyoxolane. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Another method involves the use of a halogen exchange reaction, where a precursor compound, such as 3-bromo-4-propoxyoxolane, is treated with sodium iodide in acetone. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
3-Iodo-4-propoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 3-amino-4-propoxyoxolane or 3-thio-4-propoxyoxolane.
Oxidation: Formation of 4-propoxyoxolane-3-carboxylic acid.
Reduction: Formation of 4-propoxyoxolane.
科学研究应用
3-Iodo-4-propoxyoxolane is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of iodine-containing compounds with biological systems.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Iodo-4-propoxyoxolane involves its reactivity due to the presence of the iodine atom and the propoxy group. The iodine atom can participate in electrophilic substitution reactions, while the propoxy group can undergo various transformations, such as oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
3-Bromo-4-propoxyoxolane: Similar structure but with a bromine atom instead of iodine.
3-Chloro-4-propoxyoxolane: Similar structure but with a chlorine atom instead of iodine.
4-Propoxyoxolane: Lacks the halogen substitution.
Uniqueness
3-Iodo-4-propoxyoxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing different synthetic opportunities.
属性
分子式 |
C7H13IO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC 名称 |
3-iodo-4-propoxyoxolane |
InChI |
InChI=1S/C7H13IO2/c1-2-3-10-7-5-9-4-6(7)8/h6-7H,2-5H2,1H3 |
InChI 键 |
FMFQFRULSXHOQW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1COCC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)



![4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13080346.png)





![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)


